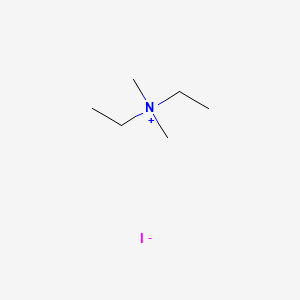
Ammonium, diethyldimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, diethyldimethyl-, iodide is a quaternary ammonium compound with the chemical formula (C_2H_5)_2(CH_3)_2N+I-. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is highly soluble in water and ethanol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyldimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of diethyldimethylamine with methyl iodide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The general reaction is as follows:
(C2H5)2(CH3)N+CH3I→(C2H5)2(CH3)2N+I−
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly alkylating agents, such as dimethyl carbonate, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, diethyldimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Precipitation Reactions: It can form precipitates with certain anions, such as silver nitrate, to produce silver iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include silver nitrate, sodium hydroxide, and other nucleophiles.
Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Precipitation: Silver nitrate is commonly used to test for the presence of iodide ions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, with silver nitrate, silver iodide is formed.
Redox: Products vary based on the specific redox reaction conditions.
Aplicaciones Científicas De Investigación
Ammonium, diethyldimethyl-, iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ammonium, diethyldimethyl-, iodide involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium, dimethyldioctyl-, chloride
- Ammonium, trimethyl-, bromide
- Ammonium, tetramethyl-, chloride
Uniqueness
Ammonium, diethyldimethyl-, iodide is unique due to its specific alkyl chain length and iodide counterion, which confer distinct solubility and reactivity properties. Compared to other quaternary ammonium compounds, it may exhibit different antimicrobial efficacy and solubility characteristics .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and applications can help in leveraging its potential for innovative solutions in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
4325-24-0 |
|---|---|
Fórmula molecular |
C6H16IN |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
diethyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16N.HI/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
OBEQINWXOHWYAG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
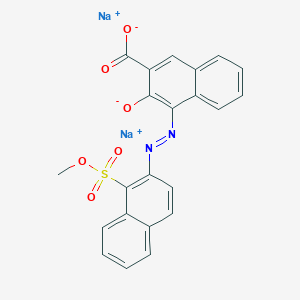
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
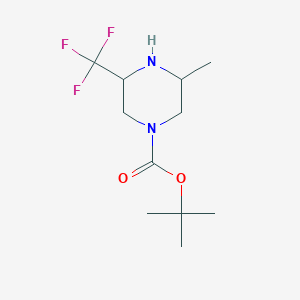
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
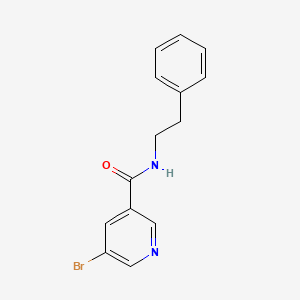
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
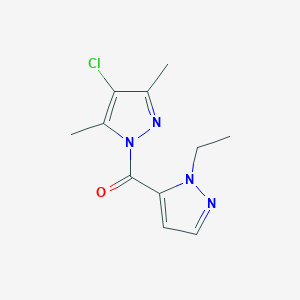
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)

